Cas no 955288-19-4 (3-(4-methoxy-3-methylphenyl)methylpiperidine)
3-(4-methoxy-3-methylphenyl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-[(4-methoxy-3-methylphenyl)methyl]piperidine
- 3-(4-Methoxy-3-methyl-benzyl)-piperidine
- AGN-PC-01A9CY
- CTK5H7805
- AB22630
- AG-H-92982
- 3-(4-methoxy-3-methylphenyl)methylpiperidine
- EN300-1853477
- 955288-19-4
- CS-0280916
- 3-(4-Methoxy-3-methylbenzyl)piperidine
- DTXSID30588826
-
- Inchi: 1S/C14H21NO/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
- InChI Key: VSWHSJOXIJXKNF-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C)CC1CNCCC1
Computed Properties
- Exact Mass: 219.16200
- Monoisotopic Mass: 219.162314293Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26000
- LogP: 2.87450
3-(4-methoxy-3-methylphenyl)methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853477-0.05g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1853477-0.1g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1853477-0.25g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1853477-0.5g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1853477-1.0g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1853477-2.5g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1853477-5.0g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1853477-10.0g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1853477-1g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1853477-5g |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
955288-19-4 | 5g |
$2028.0 | 2023-09-18 |
3-(4-methoxy-3-methylphenyl)methylpiperidine Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3-(4-methoxy-3-methylphenyl)methylpiperidine
3-(4-Methoxy-3-Methylphenyl)methylpiperidine (CAS No. 955288-19-4): A Comprehensive Overview
The compound 3-(4-methoxy-3-methylphenyl)methylpiperidine, identified by the CAS registry number 955288-19-4, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidines, which are six-membered cyclic amines, and its structure incorporates a methyl group attached to the piperidine ring, further substituted by a methoxy and methyl group on the phenyl ring. The unique combination of functional groups in this molecule makes it an interesting subject for both academic research and industrial applications.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of bioactive compounds with potential therapeutic applications. The presence of a methoxy group on the phenyl ring introduces electronic effects that can influence the molecule's reactivity, solubility, and bioavailability. Similarly, the methyl group adds steric bulk, which can play a crucial role in modulating the molecule's interactions with biological targets. These features make 3-(4-methoxy-3-methylphenyl)methylpiperidine a promising candidate for exploring its role in medicinal chemistry.
The synthesis of 3-(4-methoxy-3-methylphenyl)methylpiperidine typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, or cyclization processes. Researchers have employed various strategies to optimize the synthesis of this compound, focusing on improving yield, purity, and scalability. For instance, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for studying its stereochemical properties and biological activity.
In terms of physical properties, 3-(4-methoxy-3-methylphenyl)methylpiperidine exhibits a melting point of approximately 120°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, making it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under different environmental conditions has also been studied extensively, with results indicating that it remains stable under neutral pH conditions but undergoes hydrolysis in strongly acidic or basic environments.
The biological activity of 3-(4-methoxy-3-methylphenyl)methylpiperidine has been explored in several recent studies. In vitro assays have demonstrated its potential as an inhibitor of certain enzyme targets, such as histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders. Additionally, preliminary pharmacokinetic studies suggest that this compound has moderate absorption and distribution properties in animal models, making it a viable candidate for further preclinical testing.
From an environmental perspective, the degradation pathways of 3-(4-methoxy-3-methylphenyl)methylpiperidine have been investigated to assess its potential impact on ecosystems. Results indicate that under aerobic conditions, the compound undergoes microbial degradation within 7 days, producing biodegradable byproducts such as carbon dioxide and water. This suggests that its environmental footprint is relatively low compared to other synthetic compounds.
In conclusion, 3-(4-methoxy-3-methylphenyl)methylpiperidine (CAS No. 955288-19-4) is a versatile compound with intriguing chemical properties and promising therapeutic potential. Its structure-function relationship has been thoroughly examined in recent research efforts, providing valuable insights into its synthesis, stability, and biological activity. As ongoing studies continue to uncover new applications for this compound, it remains at the forefront of chemical innovation.
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